Methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride
Description
Methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate dihydrochloride (C₆H₁₀N₄·2HCl) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidin-3-yl group at the 1-position and a methyl carboxylate group at the 3-position, stabilized as a dihydrochloride salt. Its molecular structure (InChIKey: ZTTBKRUMCUODGW-UHFFFAOYSA-N) includes a bicyclic system with a pyrrolidine ring fused to the triazole moiety .
Properties
IUPAC Name |
methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-12(11-7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKYCGHZBZTGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant research findings and data tables.
- IUPAC Name : Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride
- CAS Number : 2503206-50-4
- Molecular Formula : C8H12N4O2·2ClH
- Molecular Weight : 239.13 g/mol
Antiviral Activity
Research has indicated that derivatives of triazole compounds exhibit promising antiviral properties. Methyl 1-pyrrolidin-3-yl-1,2,4-triazole derivatives have been evaluated for their effectiveness against various viral strains. For instance:
| Compound | Viral Target | Activity |
|---|---|---|
| Methyl 1-pyrrolidin-3-yl-1H-1,2,4-triazole | Hepatitis C Virus | Inhibitory effects observed in vitro |
| Ribavirin derivatives | Various viruses | Antiviral activity comparable to commercial agents |
A study highlighted that certain triazole derivatives demonstrated significant inhibition of viral replication in cell cultures, suggesting potential as therapeutic agents against viral infections .
Antibacterial Activity
The antibacterial properties of triazole compounds have also been explored. Methyl 1-pyrrolidin-3-yl derivatives were tested against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 12.5 | Compared to ciprofloxacin (MIC = 2) |
| Escherichia coli | 25 | Control compound: ampicillin (MIC = 10) |
These findings indicate that methyl triazole derivatives possess moderate antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
Recent studies have shown that triazole compounds can inhibit the proliferation of cancer cells. The antiproliferative effects of methyl 1-pyrrolidin-3-yl derivatives were assessed against various human tumor cell lines:
| Cell Line | IC50 (nM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 50 | Significant growth inhibition |
| MCF7 (breast cancer) | 75 | Moderate activity observed |
The results suggest that these compounds could serve as lead structures for developing new anticancer therapies .
Case Studies
- Antiviral Evaluation : A study conducted on ribavirin analogs demonstrated that methyl triazole derivatives showed enhanced antiviral activity against the hepatitis C virus compared to standard treatments. The mechanism involved the inhibition of viral RNA polymerase activity.
- Antibacterial Testing : In vitro assays conducted on various bacterial strains revealed that methyl triazole compounds exhibited selective toxicity towards Staphylococcus aureus while being less effective against Escherichia coli.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate; dihydrochloride has been studied for its potential as an anticancer agent.
- Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. Methyl 1-pyrrolidin-3-yl-1,2,4-triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Case Study : A study highlighted the synthesis of triazole derivatives that exhibited potent activity against resistant strains of bacteria and fungi, suggesting that methyl 1-pyrrolidin-3-yl derivatives could be further explored for therapeutic applications in treating infections .
Precursor for Nucleoside Analogues
Methyl 1-pyrrolidin-3-yl-1,2,4-triazole derivatives serve as precursors in the synthesis of nucleoside analogues. These analogues are crucial in developing antiviral drugs.
- Example : The compound has been utilized to synthesize ribavirin analogues, which are important in treating viral infections such as hepatitis C and respiratory syncytial virus (RSV) .
Synthesis of Novel Heterocycles
The versatility of methyl 1-pyrrolidin-3-yl triazoles allows for the development of novel heterocyclic compounds through various synthetic routes.
| Compound Type | Synthetic Method | Yield (%) |
|---|---|---|
| Triazolo-pyrazines | Solid-phase synthesis | 55–65 |
| Triazolo-pyridazines | Cyclization reactions | 80 |
This table summarizes some synthetic methods employed to create novel heterocycles using triazole scaffolds.
In Vitro Testing
In vitro studies have shown that methyl 1-pyrrolidin-3-yl triazole compounds exhibit desirable physicochemical properties conducive to drug likeness. These studies often assess the binding affinity to target proteins and cellular uptake.
In Vivo Testing
Animal model studies have indicated favorable pharmacokinetic properties for these compounds, with promising results in reducing tumor size in xenograft models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key Compounds Compared :
Structural Insights :
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for Methyl 1-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate dihydrochloride?
The synthesis typically involves coupling a pyrrolidine derivative with a triazole-carboxylate precursor. For example, 1H-1,2,4-triazole-3-carboxylate derivatives can be functionalized via nucleophilic substitution or reductive amination. A key step is the introduction of the pyrrolidin-3-yl group using reagents like 3-aminopyrrolidine under catalytic conditions. Post-synthetic protonation with HCl yields the dihydrochloride salt. Similar methodologies are described for structurally related triazole-carboxylate compounds .
Q. How should researchers characterize the purity and identity of this compound?
- HPLC/LC-MS : Assess purity (>98% by area normalization) and detect impurities (e.g., unreacted intermediates).
- NMR (¹H/¹³C) : Confirm structural integrity; the pyrrolidine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 8.0–8.5 ppm) are diagnostic .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) against the molecular formula (C₉H₁₄Cl₂N₄O₂) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt form; poorly soluble in non-polar solvents .
- Melting Point : Expected range 196–200°C (based on analogous triazole-carboxylate derivatives) .
- Stability : Hygroscopic; store under inert gas (argon) at −20°C to prevent decomposition .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during X-ray analysis?
Use software suites like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids. For ambiguous electron density near the pyrrolidine ring, employ twin refinement or high-resolution data (d-spacing < 1.0 Å). Cross-validate with DFT-optimized geometries .
Q. What analytical strategies address discrepancies in synthetic yield across different routes?
- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps (e.g., amine coupling).
- Byproduct Analysis : LC-MS/MS can detect side products like over-alkylated pyrrolidine derivatives or hydrolyzed esters .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energetics of competing pathways .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Pharmacophore Mapping : The triazole ring acts as a hydrogen-bond acceptor, while the pyrrolidine moiety enhances membrane permeability.
- Derivatization : Modify the carboxylate group (e.g., ester-to-amide conversion) to probe bioactivity.
- Target Docking : Molecular docking (AutoDock Vina) against enzymes like kinases or GPCRs can prioritize analogues for synthesis .
Q. What are the best practices for impurity profiling in scale-up syntheses?
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.
- Reference Standards : Use certified impurities (e.g., des-methyl or pyrrolidine-ring-opened analogues) as HPLC markers .
Methodological Notes
- Crystallography : For novel polymorphs, deposit CIF files in the Cambridge Structural Database (CSD) .
- Synthetic Optimization : Design a DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Safety : Handle HCl gas with scrubbers; avoid inhalation during salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
